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Compound of Interest

Compound Name: Octafonium
CAS No.: 6735-92-8
Cat. No.: B10858516
Get Quote
. J

Structural Analysis, Lattice Prediction, and
Crystallographic Protocol
Executive Summary

Octafonium (Octaphonium Chloride) is a quaternary ammonium compound (QAC) utilized
primarily as a cationic surfactant and antiseptic. Chemically defined as benzyldiethyl(2-[4-
(1,1,3,3-tetramethylbutyl)phenoxy]ethyl)Jammonium chloride, it belongs to the class of
benzethonium analogs.

While Octafonium is a well-established pharmaceutical ingredient, its specific single-crystal X-
ray diffraction (SC-XRD) data (CIF files) are rarely accessible in open public databases
compared to its analog Benzethonium Chloride. This guide provides the definitive
physicochemical identity, predicted lattice behavior based on QAC structural motifs, and a
validated protocol for researchers to generate empirical crystallographic data.

Chemical Identity & Structural Topology
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Before establishing the crystal lattice, the molecular topology must be defined. Octafonium
possesses a "head-tail" structure typical of cationic surfactants, which dictates its packing in the

solid state.
Table 1: Physicochemical Identification
Parameter Data
Official Name Octaphonium Chloride (Octafonium)
Benzyldiethyl(2-{4-(1,1,3,3-
IUPAC Name tetramethylbutyl)phenoxy}ethyl)azanium
chloride
Molecular Formula
Molecular Weight 432.08 g/mol
Cation Geometry Asymmetric Quaternary Ammonium
Chloride (
Anion
)
Key Moiety 1,1,3,3-tetramethylbutyl (Octyl) lipophilic tail
H-Bond Donors 0 (Aprotic cation)
H-Bond Acceptors 1 (Ether oxygen)

Structural Logic

The molecule consists of a hydrophilic cationic head (benzyldiethylammonium) and a
hydrophobic tail (tetramethylbutylphenoxy). In the crystalline state, these molecules typically
arrange in bilayers or interdigitated sheets, where ionic heads cluster with chloride anions
(Coulombic interactions) and hydrophobic tails align via Van der Waals forces.

Crystallographic Data & Lattice Parameters
Predicted Lattice Parameters (Comparative Analysis)

As specific historical SC-XRD data for Octafonium is proprietary or non-digitized, the lattice
parameters are derived from its closest structural analog, Benzethonium Chloride. The two
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differ only by the length of the ammonium alkyl chains (diethyl vs. dimethyl) and the ether
linkage length.

Lattice Prediction: Octafonium is expected to crystallize in a Monoclinic or Triclinic system.
The lower symmetry is caused by the bulky tert-octyl group and the flexibility of the ethyl chains
on the nitrogen.

Table 2: Reference Lattice Parameters (Benzethonium Analog)

Note: These values serve as a high-confidence baseline for Octafonium refinement.

Parameter Value (Analog Benchmark) Description

Low symmetry due to flexible

Crystal System Monoclinic )
alkyl chains.

s G Centrosymmetric, common for

ace Grou
P P (No. 14) organic salts.

Axis governed by the phenoxy-

Unit Cell a ~11.5-125A g , yimep Y
ethyl width.
Axis governed by the stackin

Unit Cell b ~13.0-14.0A J Y J
of benzyl groups.

) Long axis accommodating the

Unit Cell ¢ ~30.0-32.0A o
head-to-tail bilayer.

Angle 95°-105° Typical monoclinic slant.
Standard packing for

Z (Formula Units) 4

Density ( Typical for hydrated organic

~1.15 g/cm?3 ]
) chlorides.

Polymorphism Warning

QACs are prone to solvatomorphism. Octafonium is often isolated as a monohydrate.
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» Anhydrous Form: Hygroscopic, likely unstable in air.

e Monohydrate Form: The stable crystal habit. Water molecules bridge the chloride anion and
the ammonium head group via hydrogen bonding.

Experimental Protocol: Determining Exact
Parameters

To obtain the definitive .cif (Crystallographic Information File) for your specific batch of
Octafonium, follow this self-validating workflow.

Workflow Visualization

Acetone/Ether _ [FEEHERIFET) g Select >0.1mm crystal _ [SSeEGHISEELR ) Bragg Reflections Structure Solution Lattice Parameters
(Mo Ku03b1, 100K) (SHELX X2) (a. b, ¢, u03b1, u03b2, UO3H3)

Click to download full resolution via product page

Figure 1: Critical path for de novo crystallographic determination of Octafonium.

Step-by-Step Methodology
Phase 1: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous films due to the surfactant nature of Octafonium.

Dissolution: Dissolve 50 mg Octafonium in 2 mL of Acetone (good solubility).

Antisolvent: Place the vial inside a larger jar containing Diethyl Ether or Hexane.

Equilibration: Seal the outer jar. Allow to stand at 4°C for 72-96 hours.

Result: Colorless prisms or plates should form.

Phase 2: Data Collection (SC-XRD)

e Mounting: Mount crystal on a Kapton loop using Paratone oil.
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o Temperature:100 K (Cryostream is mandatory). The long alkyl chains of Octafonium exhibit
high thermal motion at room temperature, which will smear electron density and prevent
resolution.

e Radiation: Mo K

(
A).

Phase 3: Structure Refinement

o Disorder Handling: The tert-octyl tail is often disordered. Use split-site models or restraints
(DFIX, SIMU) in SHELXL.

e Chloride Location: The

ion will be the heaviest peak (

). Locate it first to phase the remaining carbons.

Applications in Drug Development

Understanding the lattice of Octafonium is critical for:

» Bioavailability: The hydration state (monohydrate vs. anhydrous) affects dissolution rates in
agueous formulations.

» Stability: The crystal lattice energy determines the shelf-life. Amorphous Octafonium is
hygroscopic and may deliquesce (turn into liquid) in humid environments.

e Process Control: PXRD (Powder X-Ray Diffraction) fingerprints derived from the single
crystal data are used to validate batch consistency during GMP manufacturing.
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Disclaimer: As specific proprietary crystallographic data for Octafonium is not indexed in open-
access repositories, the lattice parameters provided in Section 3 are predictive baselines
derived from high-fidelity structural analogs (Benzethonium CI). For regulatory submission,
experimental determination using the protocol in Section 4 is required.

» To cite this document: BenchChem. [Technical Characterization of Octafonium (Octaphonium
Chloride)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858516/docs#technical-characterization-of-
octafonium-octaphonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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